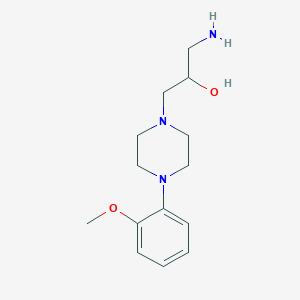
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals
Méthodes De Préparation
The synthesis of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of piperazine with an appropriate aldehyde or ketone, followed by reduction to form the desired ethanol derivative. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reduction process .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: It is a key component in the development of drugs for treating neurological disorders, infections, and other medical conditions.
Mécanisme D'action
The mechanism of action of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, in medicinal applications, it may act as an agonist or antagonist at neurotransmitter receptors, affecting signal transduction and cellular responses .
Comparaison Avec Des Composés Similaires
When compared to other piperazine derivatives, 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-propen-1-yloxy)methyl: This compound has a propenyl group instead of a methoxyphenyl group, leading to different reactivity and applications.
1-Piperazineethanol, alpha-(aminomethyl)-4-(2-chlorophenyl):
These comparisons highlight the versatility and specificity of 1-Piperazineethanol, alpha-(aminomethyl)-4-(2-methoxyphenyl)- in various scientific and industrial contexts.
Propriétés
Numéro CAS |
217170-70-2 |
|---|---|
Formule moléculaire |
C14H23N3O2 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
1-amino-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C14H23N3O2/c1-19-14-5-3-2-4-13(14)17-8-6-16(7-9-17)11-12(18)10-15/h2-5,12,18H,6-11,15H2,1H3 |
Clé InChI |
NXALKUMQNRTWOA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120216.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12120217.png)

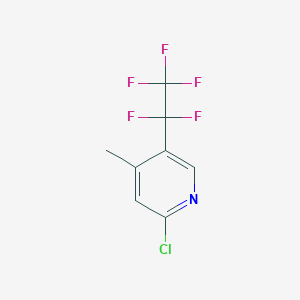
![2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12120231.png)
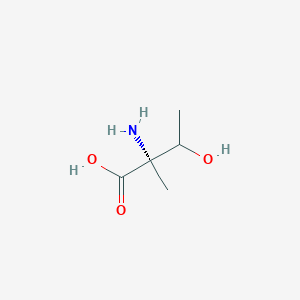
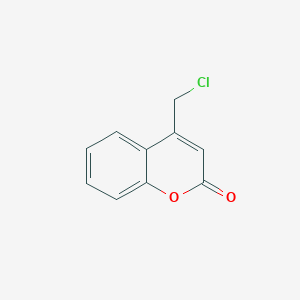
![N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide](/img/structure/B12120246.png)
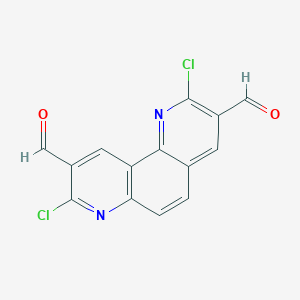

![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120284.png)
![(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B12120285.png)
![5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12120293.png)
